phosphanium chloride CAS No. 89846-44-6](/img/structure/B14389539.png)
[2-(Dodecyloxy)-2-oxoethyl](triphenyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dodecyloxy)-2-oxoethylphosphanium chloride is an organophosphorus compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a triphenylphosphonium group attached to a dodecyloxy-oxoethyl moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecyloxy)-2-oxoethylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method includes the use of dodecyloxyacetyl chloride as the alkylating agent, which reacts with triphenylphosphine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of 2-(Dodecyloxy)-2-oxoethylphosphanium chloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Dodecyloxy)-2-oxoethylphosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under mild conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, 2-(Dodecyloxy)-2-oxoethylphosphanium chloride is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and ylides, which are intermediates in various chemical reactions.
Biology
The compound has applications in biological research, where it is used to study membrane dynamics and mitochondrial function due to its ability to target and accumulate in mitochondria.
Medicine
In medicine, 2-(Dodecyloxy)-2-oxoethylphosphanium chloride is explored for its potential as a drug delivery agent, particularly in targeting cancer cells due to its affinity for mitochondrial membranes.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Dodecyloxy)-2-oxoethylphosphanium chloride involves its interaction with cellular membranes, particularly the mitochondrial membrane. The triphenylphosphonium group facilitates the compound’s accumulation in mitochondria, where it can exert its effects by disrupting mitochondrial function, leading to apoptosis in targeted cells. This mechanism is particularly useful in cancer research, where selective targeting of cancer cell mitochondria is desired.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hexadecyloxy)-2-oxoethylphosphanium chloride
- 2-(Octadecyloxy)-2-oxoethylphosphanium chloride
Uniqueness
Compared to similar compounds, 2-(Dodecyloxy)-2-oxoethylphosphanium chloride offers a balance between hydrophobicity and membrane permeability, making it particularly effective in targeting mitochondrial membranes. Its unique structure allows for efficient accumulation in mitochondria, enhancing its potential in various applications, especially in targeted drug delivery and mitochondrial research.
Properties
CAS No. |
89846-44-6 |
|---|---|
Molecular Formula |
C32H42ClO2P |
Molecular Weight |
525.1 g/mol |
IUPAC Name |
(2-dodecoxy-2-oxoethyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C32H42O2P.ClH/c1-2-3-4-5-6-7-8-9-10-20-27-34-32(33)28-35(29-21-14-11-15-22-29,30-23-16-12-17-24-30)31-25-18-13-19-26-31;/h11-19,21-26H,2-10,20,27-28H2,1H3;1H/q+1;/p-1 |
InChI Key |
AYQWTIFAUNOZBM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


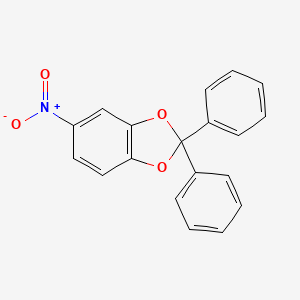
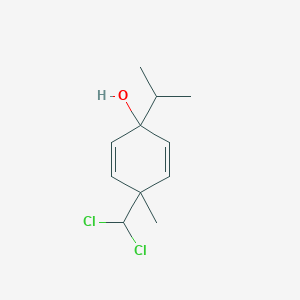
![4-[Bis(4-fluorophenyl)methoxy]piperidine](/img/structure/B14389481.png)
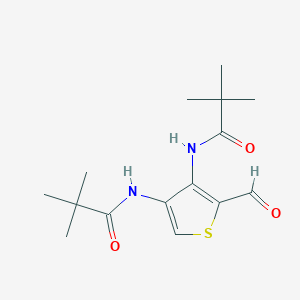
silane](/img/structure/B14389498.png)
![N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;sulfate](/img/structure/B14389499.png)
![(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389514.png)
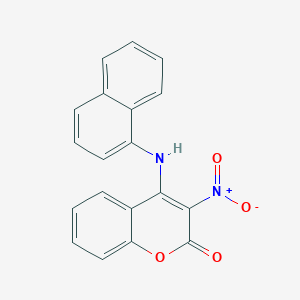
![2-(1,4-Dioxospiro[4.5]decan-6-yl)ethyl trifluoroacetate](/img/structure/B14389520.png)
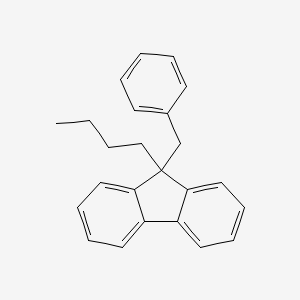
![sodium;9H-indeno[2,1-b]pyridin-9-ide](/img/structure/B14389529.png)
![5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B14389536.png)
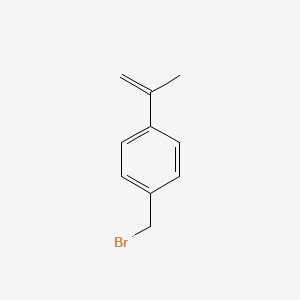
![9-[(2-Chloro-4-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14389544.png)
